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Abstract

Lauflumide, also known as bisfluoromodafinil or CRL-40,940, is a wakefulness-promoting
agent and a close structural analog of modafinil.[1][2] It has garnered significant interest for its
potential therapeutic applications in conditions such as chronic fatigue syndrome, narcolepsy,
and attention deficit hyperactivity disorder (ADHD).[1] Lauflumide functions as an atypical
dopamine reuptake inhibitor, exhibiting a distinct pharmacological profile compared to
traditional psychostimulants.[2] These application notes provide a comprehensive overview of a
plausible laboratory-scale synthesis protocol for Lauflumide, compiled from analogous
synthetic procedures for modafinil and its derivatives. Additionally, this document outlines its
mechanism of action, summarizes key preclinical data, and presents detailed experimental
protocols.

Introduction

Lauflumide is a synthetic benzhydryl sulfinyl acetamide derivative characterized by the
presence of two fluorine atoms on the para positions of the phenyl rings.[3] This structural
modification is believed to contribute to its enhanced potency and potentially improved
pharmacokinetic profile compared to modafinil.[4] Preclinical studies have indicated that
Lauflumide is more potent than modafinil in promoting wakefulness.[5][6] Its primary
mechanism of action involves the selective inhibition of the dopamine transporter (DAT),
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leading to an increase in extracellular dopamine levels in the brain.[2] This document serves as
a detailed guide for the laboratory preparation and study of Lauflumide.

Data Presentation

ble 1: Physicachemical ies of Lauflumid

Property Value Reference
2-[[bis(4-

IUPAC Name fluorophenyl)methyl]sulfinyl]lac [2]
etamide

Bisfluoromodafinil, CRL-

Synonyms 40,940, NLS-4 [1][2]
CAS Number 90280-13-0 [2]
Molecular Formula C1sH13F2NO2S [2]
Molar Mass 309.33 g/mol [2]

Table 2: Pharmacodynamic Profile of Lauflumide

Target Affinity (Ki) Notes Reference
Dopamine Transporter Selective dopamine
4090 nM o [2]
(DAT) reuptake inhibitor.
Serotonin Transporter 12-fold lower affinity
48700 nM [2]
(SERT) than for DAT.
Sigma o1 Receptor > 100,000 nM Negligible affinity. [2]

Table 3: Preclinical Efficacy of Lauflumide in Animal
Models
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Study Lauflumide . .
Modafinil Animal Model Reference
Parameter (NLS-4)
Dose for ]
64 mg/kg 150 mg/kg Mice [5][6]
Wakefulness
Significantl
Duration of J Y .
longer than - Mice [5][6]
Wakefulness
modafinil
Recovery
observed,
Effect on Chronic  Recovery )
Lauflumide Rats [7]

Fatigue observed )
potentially more

potent

Experimental Protocols

The synthesis of Lauflumide can be conceptualized as a multi-step process, adapted from
established procedures for modafinil and its analogs. The following protocol is a composite
representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

This initial step involves a Grignard reaction between a fluorophenyl magnesium halide and a
fluorobenzaldehyde.

Materials:

4-Bromofluorobenzene

Magnesium turnings

Anhydrous diethyl ether or Tetrahydrofuran (THF)

4-Fluorobenzaldehyde

Hydrochloric acid (1 M)
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e Saturated aqueous sodium bicarbonate

e Anhydrous magnesium sulfate

o Standard glassware for Grignard reaction (oven-dried)
Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser,
dropping funnel, and a nitrogen inlet, place magnesium turnings.

e Add a small crystal of iodine to activate the magnesium.

e Prepare a solution of 4-bromofluorobenzene in anhydrous diethyl ether and add it dropwise
to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

¢ Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

e Add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard
reagent, maintaining the temperature below 10 °C.

» After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
e Quench the reaction by slowly adding 1 M hydrochloric acid.
o Separate the organic layer, and extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield crude bis(4-fluorophenyl)methanol.

o Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-[[bis(4-
fluorophenyl)methyl]jthio]acetic acid

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This step involves the reaction of the synthesized alcohol with thioglycolic acid.

Materials:

bis(4-fluorophenyl)methanol

Thioglycolic acid

Trifluoroacetic acid (TFA) or other suitable acid catalyst

Dichloromethane (DCM)

Standard reaction glassware

Procedure:

Dissolve bis(4-fluorophenyl)methanol in dichloromethane.
¢ Add thioglycolic acid to the solution.

» Carefully add trifluoroacetic acid as a catalyst and stir the reaction mixture at room
temperature for 12-24 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Upon completion, wash the reaction mixture with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to
obtain the crude product.

Purify the product by recrystallization.

Step 3: Synthesis of 2-[[bis(4-
fluorophenyl)methyl]jthioJacetamide

This step involves the amidation of the carboxylic acid intermediate.

Materials:
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2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)

Ammonium hydroxide or ammonia gas

Anhydrous solvent (e.g., Dichloromethane, THF)

Standard reaction glassware

Procedure (using thionyl chloride):

Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an anhydrous solvent like
dichloromethane.

Slowly add thionyl chloride at 0 °C and then allow the mixture to reflux for 2-3 hours to form
the acid chloride.

Remove the excess thionyl chloride under reduced pressure.

Dissolve the resulting crude acid chloride in an anhydrous solvent.

Bubble ammonia gas through the solution or add concentrated ammonium hydroxide
dropwise at 0 °C.

Stir the reaction mixture at room temperature for 2-4 hours.

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude amide.

Purify by recrystallization.

Step 4: Synthesis of Lauflumide (Oxidation)

The final step is the oxidation of the thioether to a sulfoxide.

Materials:
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2-[[bis(4-fluorophenyl)methyljthio]lacetamide

Hydrogen peroxide (30%)

Acetic acid

Standard reaction glassware

Procedure:

Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetamide in glacial acetic acid.

e Slowly add hydrogen peroxide (30%) at room temperature.

» Heat the reaction mixture to 40-50 °C and stir for several hours, monitoring by TLC.
 After the reaction is complete, pour the mixture into cold water to precipitate the product.
e Filter the solid, wash thoroughly with water, and dry under vacuum.

o Recrystallize the crude Lauflumide from a suitable solvent (e.g., methanol or ethanol) to
obtain the pure product.

Mandatory Visualization
Lauflumide Synthesis Workflow
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Step 1: Grignard Reaction

4-Bromofluorobenzene + Mg 4-Fluorobenzaldehyde

Grignard Reagent Formatjon

Y

bis(4-fluorophenyl)methanol

Step 2: Thioacetic Acid Addition

Thioglycolic Acid

:

2-[[bis(4-fluorophenyl)methyl]thiolacetic acid

Step 3: Amidation

Ammonia Source

:

2-[[bis(4-fluorophenyl)methyl]thio]acetamide

Step 4: Oxidation

Hydrogen Peroxide

'

Lauflumide

Click to download full resolution via product page

Caption: A simplified workflow for the four-step synthesis of Lauflumide.
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Lauflumide's Mechanism of Action: Dopamine Reuptake
Inhibition
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i
IReuptake

Synapt:lc Cleft
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Click to download full resolution via product page

Caption: Lauflumide inhibits the dopamine transporter (DAT), increasing synaptic dopamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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